"synthesis of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate"
"synthesis of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate"
An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
This guide provides a comprehensive overview of a proposed synthetic route for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule suggests its potential as a key intermediate for novel therapeutics. This document is intended for an audience of experienced chemists, offering not just a procedural outline but also insights into the underlying chemical principles and strategic considerations for each synthetic step.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate, suggests that the core indole ring can be efficiently constructed using the venerable Fischer indole synthesis.[1][2] This powerful reaction forms the indole nucleus from a phenylhydrazine and a suitable carbonyl compound.[3] Our strategy hinges on the synthesis of a key substituted phenylhydrazine precursor that already contains the requisite methyl and bromo groups at the correct positions, which will ultimately become the 7-methyl and 4-bromo substituents of the indole ring. The methyl carboxylate group at the 6-position will be introduced via functionalization of the aromatic ring of the starting aniline derivative.
The proposed forward synthesis, therefore, involves the following key transformations:
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Functionalization of a substituted aniline to install the necessary precursors for the final indole substituents.
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Diazotization and reduction of the aniline to form the crucial phenylhydrazine intermediate.
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Fischer indole synthesis to construct the indole core.
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Final functional group manipulations as needed to arrive at the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Phenylhydrazine Intermediate
The success of the entire synthesis hinges on the preparation of the key intermediate, methyl 4-hydrazinyl-2-bromo-5-methylbenzoate. The following multi-step procedure outlines a plausible route starting from commercially available 2-methyl-5-nitroaniline.
Step 1: Bromination of 2-methyl-5-nitroaniline
The initial step involves the regioselective bromination of 2-methyl-5-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) will favor bromination at the position ortho to the amino group and meta to the nitro group.
Experimental Protocol:
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Dissolve 2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into ice-water and collect the precipitate by filtration.
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Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to yield 4-bromo-2-methyl-5-nitroaniline.
Step 2: Sandmeyer Reaction to Introduce the Carboxylate Precursor
A Sandmeyer reaction will be employed to replace the amino group with a nitrile, which can then be hydrolyzed and esterified.
Experimental Protocol:
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Suspend 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
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Warm the reaction mixture to 50-60 °C and stir for 1 hour.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methyl-5-nitrobenzonitrile.
Step 3: Hydrolysis and Esterification
The nitrile is then hydrolyzed to the carboxylic acid, followed by esterification to the methyl ester.
Experimental Protocol:
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Reflux the 4-bromo-2-methyl-5-nitrobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water for 4-6 hours.
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Cool the reaction mixture and pour it onto ice. Collect the precipitated 4-bromo-2-methyl-5-nitrobenzoic acid by filtration.
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Dissolve the crude acid in methanol and add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 8-12 hours.
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Cool the solution, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-bromo-2-methyl-5-nitrobenzoate.
Step 4: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine.
Experimental Protocol:
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Dissolve methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% w/w).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield methyl 5-amino-4-bromo-2-methylbenzoate.
Step 5: Diazotization and Reduction to the Hydrazine
The final step in the preparation of the key intermediate is the conversion of the aniline to the corresponding hydrazine.
Experimental Protocol:
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Dissolve methyl 5-amino-4-bromo-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise.
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In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
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Slowly add the cold diazonium salt solution to the tin(II) chloride solution with stirring.
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After the addition, stir the mixture at 0-5 °C for 2-3 hours.
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Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold ethanol, and dry.
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The free hydrazine, methyl 5-hydrazinyl-4-bromo-2-methylbenzoate, can be obtained by neutralization with a base if necessary for the subsequent step.
Fischer Indole Synthesis
With the key phenylhydrazine in hand, the indole ring can be constructed via the Fischer indole synthesis. The choice of the carbonyl partner is crucial for the final substitution pattern. To obtain the desired 6-carboxylate, a reaction with methyl pyruvate will lead to an indole-2,6-dicarboxylate, which would require a selective decarboxylation at the 2-position. A more direct, albeit potentially lower-yielding, approach would be to use a protected form of a glyoxylate derivative. For this guide, we will proceed with the well-established use of a pyruvate derivative, followed by a decarboxylation step. A patent for a similar synthesis of 4-bromo-7-methylindole-2-carboxylic acid utilizes ethyl pyruvate, followed by hydrolysis.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Step 6: Formation of the Indole Ring
Experimental Protocol:
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Combine methyl 5-hydrazinyl-4-bromo-2-methylbenzoate hydrochloride (1.0 eq) and methyl pyruvate (1.2 eq) in a suitable solvent such as ethanol or acetic acid.
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Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.
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Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and continue to heat at reflux for 4-8 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and pour it into a mixture of ice and a neutralizing base (e.g., sodium hydroxide solution).
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield dimethyl 4-bromo-7-methyl-1H-indole-2,6-dicarboxylate.
Final Synthetic Step: Selective Decarboxylation
The final step is the selective removal of the carboxylate group at the 2-position of the indole ring. This can often be achieved by hydrolysis of both esters followed by selective decarboxylation of the resulting 2-carboxylic acid, which is generally more labile.
Step 7: Hydrolysis and Decarboxylation
Experimental Protocol:
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Dissolve dimethyl 4-bromo-7-methyl-1H-indole-2,6-dicarboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.
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Heat the mixture to reflux for 2-4 hours to effect hydrolysis of both ester groups.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the diacid.
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Filter the solid and wash with cold water.
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Heat the crude diacid in a high-boiling solvent such as quinoline with a catalytic amount of copper powder. The decarboxylation at the 2-position should occur preferentially.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with a suitable solvent, and extract the product.
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Purify the resulting 4-bromo-7-methyl-1H-indole-6-carboxylic acid.
Step 8: Final Esterification
The final step is the esterification of the 6-carboxylic acid to the desired methyl ester.
Experimental Protocol:
-
Dissolve 4-bromo-7-methyl-1H-indole-6-carboxylic acid (1.0 eq) in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
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Cool the solution, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate, by recrystallization or column chromatography.
Characterization Data
The following table summarizes the expected key characterization data for the final product.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, NH), ~7.5 (s, 1H, H5), ~7.2 (t, J ≈ 2.8 Hz, 1H, H2), ~6.6 (d, J ≈ 2.8 Hz, 1H, H3), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for 11 carbons, including signals for the ester carbonyl, aromatic and indole ring carbons, and the two methyl groups. |
| Mass Spectrometry (ESI+) | m/z: 268.0, 270.0 [M+H]⁺ (characteristic bromine isotope pattern) |
Conclusion
This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate. The proposed route leverages the power of the Fischer indole synthesis and relies on a carefully planned synthesis of a key substituted phenylhydrazine intermediate. While the synthesis is multi-step, each transformation is based on well-established and reliable organic chemistry reactions. The successful execution of this synthesis will provide access to a valuable building block for the development of novel indole-based compounds with potential therapeutic applications.
References
- A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. (n.d.).
- Synthesis of indole-6-carboxylic acid - PrepChem.com. (n.d.).
-
Kim, M., & Vedejs, E. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(20), 6945–6948. [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Retrieved from [Link]
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. (n.d.).
-
Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
